molecular formula C12H27NO2 B1664923 Ammonium laurate CAS No. 2437-23-2

Ammonium laurate

Cat. No. B1664923
CAS RN: 2437-23-2
M. Wt: 217.35 g/mol
InChI Key: VJCJAQSLASCYAW-UHFFFAOYSA-N
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Patent
US04098978

Procedure details

A 7 wt.% ammonium laurate solution was prepared by mixing 0.7 weight part (0.476 mole) of lauric acid with 9.3 weight parts of demineralized water at 50° C. 0.304 Part of a 28 wt.% solution of ammonium hydroxide in water was added slowly with stirring to the water-lauric acid mixture. An ammonium laurate solution formed and was cooled to room temperature. The solution had a 9.8 pH and a 1.43 NH3 /lauric acid molar ratio.
Quantity
0.476 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
water lauric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH-].[NH4+:16].O.C(O)(=O)CCCCCCCCCCC>O>[C:1]([O-:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[NH4+:16] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
0.476 mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
water lauric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(CCCCCCCCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 7 wt.% ammonium laurate solution was prepared

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.